molecular formula C18H17N3O5 B2632513 N-[5-(2,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-phenoxyacetamide CAS No. 952841-54-2

N-[5-(2,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-phenoxyacetamide

Cat. No.: B2632513
CAS No.: 952841-54-2
M. Wt: 355.35
InChI Key: MBVXEFPVCQZQLD-UHFFFAOYSA-N
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Description

N-[5-(2,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-phenoxyacetamide is a synthetic organic compound that belongs to the class of oxadiazole derivatives This compound is characterized by the presence of an oxadiazole ring, which is a five-membered heterocyclic ring containing two nitrogen atoms and one oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(2,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-phenoxyacetamide typically involves the cyclization of appropriate hydrazides with carboxylic acids or their derivatives. One common method includes the reaction of 2,5-dimethoxybenzoic acid hydrazide with phenoxyacetic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2). The reaction is usually carried out under reflux conditions to facilitate the formation of the oxadiazole ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[5-(2,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-phenoxyacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The compound can participate in nucleophilic substitution reactions, where the phenoxyacetamide group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or neutral medium, CrO3 in acetic acid.

    Reduction: LiAlH4 in dry ether, NaBH4 in methanol or ethanol.

    Substitution: Nucleophiles such as amines, thiols, or halides in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones depending on the reaction conditions.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted oxadiazole derivatives with varying functional groups.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-[5-(2,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-phenoxyacetamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[5-(2,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-phenoxyacetamide stands out due to its unique combination of the oxadiazole ring and phenoxyacetamide moiety, which imparts distinct chemical and biological properties

Properties

IUPAC Name

N-[5-(2,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-phenoxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O5/c1-23-13-8-9-15(24-2)14(10-13)17-20-21-18(26-17)19-16(22)11-25-12-6-4-3-5-7-12/h3-10H,11H2,1-2H3,(H,19,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBVXEFPVCQZQLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)C2=NN=C(O2)NC(=O)COC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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